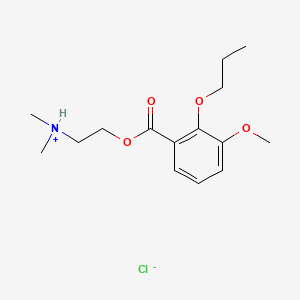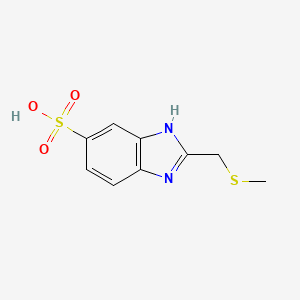
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid typically involves the reaction of benzimidazole derivatives with methylthio reagents under controlled conditions. One common method involves the use of thiourea and benzimidazole in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The sulphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulphonic acid group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets. The sulphonic acid group enhances its solubility and facilitates binding to target proteins or enzymes. The methylthio group may participate in redox reactions, influencing the compound’s biological activity. The benzimidazole core is known to interact with nucleic acids and proteins, contributing to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylthio-1H-benzimidazole: Lacks the sulphonic acid group, resulting in different solubility and reactivity.
1H-Benzimidazole-5-sulphonic acid: Lacks the methylthio group, affecting its redox properties.
2-(Methylthio)benzimidazole: Similar structure but without the sulphonic acid group.
Uniqueness
2-((Methylthio)methyl)-1H-benzimidazole-5-sulphonic acid is unique due to the presence of both the methylthio and sulphonic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29490-03-7 |
|---|---|
Formule moléculaire |
C9H10N2O3S2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
2-(methylsulfanylmethyl)-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C9H10N2O3S2/c1-15-5-9-10-7-3-2-6(16(12,13)14)4-8(7)11-9/h2-4H,5H2,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
BLKZOCKYCALVQP-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


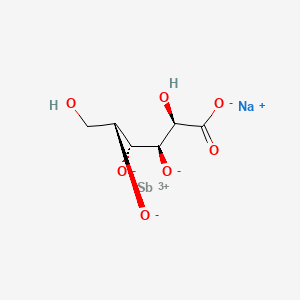
![4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13748958.png)

![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)
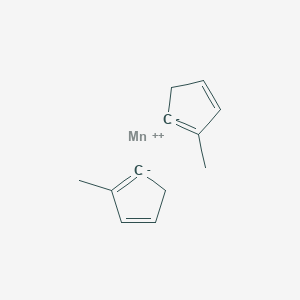
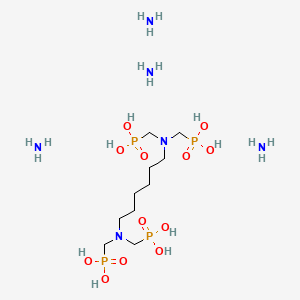

![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)

